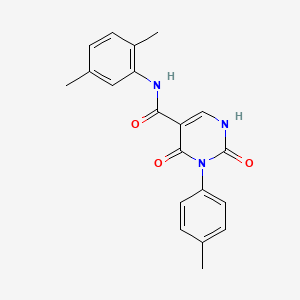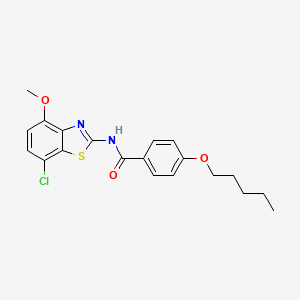![molecular formula C46H34N4O4 B6578185 N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide CAS No. 392251-23-9](/img/structure/B6578185.png)
N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific research fields. The compound features a quinoline backbone, a well-known structure in medicinal chemistry due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide generally involves a series of coupling reactions. The process starts with the preparation of the quinoline derivative, followed by the introduction of the biphenyl group, and finally the amide formation. Key reagents often include halogenated quinolines, phenylboronic acids, and amines. Reaction conditions typically involve palladium-catalyzed coupling reactions under inert atmospheres with temperatures ranging from 80°C to 120°C.
Industrial Production Methods: In industrial settings, the production of this compound might involve automated systems for precision and consistency. Industrial synthesis emphasizes optimizing yields and purity while minimizing reaction times and waste. The large-scale synthesis would adhere to the principles of green chemistry, including the use of recyclable catalysts and solvent-free reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidative cleavage, especially at methoxy groups or phenyl rings.
Reduction: : Reduction reactions can target amide or quinoline functionalities, potentially leading to the opening of the ring structures.
Substitution: : Electrophilic substitution reactions are common, particularly on the phenyl rings.
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Use of lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Friedel-Crafts acylation using aluminum chloride or sulfonation using sulfur trioxide.
Major Products Formed: Depending on the reaction conditions and reagents, products could include phenyl-substituted quinolines, amide derivatives, or reduced biphenyl structures.
Scientific Research Applications
Chemistry: : As a building block in synthetic organic chemistry, the compound is useful for creating more complex molecules.
Biology: : Its quinoline structure suggests it may interact with biological targets, potentially useful for designing new drugs.
Medicine: : The compound might possess anti-cancer, anti-inflammatory, or anti-microbial properties.
Industry: : It can be employed in material sciences, particularly in the development of new polymers or as a component in specialty coatings.
Mechanism of Action
The mechanism of action for N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide is presumed to involve interactions with cellular proteins. The quinoline moiety often binds to DNA or enzymes, disrupting normal cell functions. Specific pathways might include inhibition of topoisomerases or kinases, critical for cell proliferation.
Comparison with Similar Compounds
Compared to other quinoline derivatives, this compound's biphenyl linkage and additional amide groups provide greater structural complexity, potentially leading to a broader range of biological activities.
Quinoline: : Simpler structure, fewer functional groups.
Chloroquine: : Primarily used as an anti-malarial, lacks the biphenyl structure.
Quinacrine: : Another anti-malarial, but less complex in structure.
Each of these compounds has distinct properties and applications, but the added functional groups in N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide may enhance its versatility in research and industry.
There you go! Dive in. Anything else you're curious about?
Properties
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H34N4O4/c1-53-43-25-31(21-23-39(43)49-45(51)35-27-41(29-13-5-3-6-14-29)47-37-19-11-9-17-33(35)37)32-22-24-40(44(26-32)54-2)50-46(52)36-28-42(30-15-7-4-8-16-30)48-38-20-12-10-18-34(36)38/h3-28H,1-2H3,(H,49,51)(H,50,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXHBYKBNDUUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)OC)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-methoxyphenyl)ethyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B6578112.png)
![N-(2-ethoxyphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B6578126.png)

![N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6578155.png)
![N'-(2,4-difluorophenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B6578158.png)
![2-(4-chlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B6578164.png)
![N'-[(2-methoxyphenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B6578169.png)
![1-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6578177.png)
![2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6578186.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6578192.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6578195.png)

![2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6578210.png)
![2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N,N-diethylacetamide](/img/structure/B6578222.png)
